1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile is an organic compound that features a unique combination of functional groups, including an epoxide, a methoxy group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile with an epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. Common reagents used in this synthesis include sodium hydride (NaH) and epichlorohydrin .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can disrupt normal cellular functions and lead to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
Oxadiazoles: Heterocyclic compounds with similar applications in medicinal chemistry.
Thiazoles: Another class of heterocyclic compounds with significant medicinal relevance.
Uniqueness
1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups, which imparts specific chemical reactivity and biological activity.
Properties
CAS No. |
391926-55-9 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[2-[[(2S)-oxiran-2-yl]methoxy]phenyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O2/c15-7-11-5-6-16(8-11)13-3-1-2-4-14(13)18-10-12-9-17-12/h1-6,8,12H,9-10H2/t12-/m0/s1 |
InChI Key |
QOSRISXYMIAMTJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2N3C=CC(=C3)C#N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2N3C=CC(=C3)C#N |
Origin of Product |
United States |
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